molecular formula C15H20N2O3S B12578568 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol CAS No. 334981-30-5

2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol

Cat. No.: B12578568
CAS No.: 334981-30-5
M. Wt: 308.4 g/mol
InChI Key: HBTBLRIOIFJAJP-UHFFFAOYSA-N
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Description

2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol is a complex organic compound that belongs to the class of indoles and derivatives. This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an indole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol involves multiple steps, starting from the construction of the pyrrolidine ring and the indole moiety. The synthetic route typically includes:

    Formation of the Pyrrolidine Ring: This can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring, which can be done using reagents like sulfonyl chlorides under basic conditions.

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis or Pictet-Spengler cyclization.

    Coupling of the Indole and Pyrrolidine Units: The final step involves coupling the indole and pyrrolidine units through a suitable linker, such as an ethan-1-ol group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

    Esterification: The ethan-1-ol group can react with carboxylic acids or acid chlorides to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol can be compared with other similar compounds, such as:

    1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: This compound also contains a pyrrolidine ring and an indole moiety but differs in the presence of a phenoxymethyl group and a dione structure.

    Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring with two keto groups, making it structurally distinct from the indole-containing compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

CAS No.

334981-30-5

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanol

InChI

InChI=1S/C15H20N2O3S/c18-8-5-13-10-16-15-4-3-12(9-14(13)15)11-21(19,20)17-6-1-2-7-17/h3-4,9-10,16,18H,1-2,5-8,11H2

InChI Key

HBTBLRIOIFJAJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCO

Origin of Product

United States

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